2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide
説明
BenchChem offers high-quality 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-29-17-4-2-3-16(12-17)22-20(25)21(26)24-9-7-23(8-10-24)13-15-5-6-18-19(11-15)28-14-27-18/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWLFNGERUUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound are the D2 and D3 dopamine receptors located in the brain’s substantia nigra and the limbic system. These receptors play a crucial role in motor control and the modulation of behavior.
Mode of Action
The compound acts as a dopamine D2 receptor (D2R) agonist . It stimulates the post-synaptic D2 receptors in the substantia nigra and the limbic system, providing an effective dopamine effect. This interaction with its targets leads to changes in neuronal firing patterns and neurotransmitter release, which can influence various physiological functions.
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax of 1 hour. Its plasma protein binding rate is relatively low, suggesting that the compound and other drugs may have a low potential for interaction. The compound has a half-life (t1/2) of 1.7 to 6.9 hours. It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative. Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys, with about 50% cleared within 24 hours and all cleared within 48 hours. About 25% is excreted via the bile. The compound gradually releases its active ingredients, and its therapeutic action can last for more than 24 hours.
生化学分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in the body. It is known to stimulate the D2 receptor in the brain’s substantia nigra and cortex, and the D2 and D3 receptors in the midbrain’s limbic pathway. This provides an effective dopamine effect. The compound’s role in biochemical reactions is primarily due to its ability to stimulate these receptors.
Cellular Effects
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide has various effects on cells and cellular processes. It influences cell function by stimulating dopamine receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It stimulates the D2 and D3 receptors, providing an effective dopamine effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound change over time. It is known to gradually release its active ingredients, with its therapeutic effects lasting over 24 hours. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
The compound is involved in various metabolic pathways. It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative. About 68% of the absorbed compound is excreted from the kidneys in the form of these metabolites.
生物活性
The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide , identified by its CAS number 349441-38-9, is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24N6O5
- Molecular Weight : 440.45 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole moiety linked to a piperazine ring and an acetamide functional group.
Biological Activity Overview
Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit significant biological activities, particularly in anticancer applications. The specific compound under review has shown promising results in various studies:
Anticancer Activity
A study reported that derivatives of benzo[d][1,3]dioxole exhibited notable anticancer activity against several cancer cell lines. For instance, the compound's analogs demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, indicating potent antiproliferative effects.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide | HepG2 | 2.38 | |
| Doxorubicin | HepG2 | 7.46 | |
| Compound X | MCF7 | 4.52 |
The mechanisms through which this compound exerts its anticancer effects involve several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies using annexin V-FITC assays have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis of cell cycle progression revealed that the compound causes G1 phase arrest, preventing cancer cells from proliferating.
- Mitochondrial Pathway Modulation : Effects on mitochondrial proteins such as Bax and Bcl-2 have been observed, indicating a role in the intrinsic apoptotic pathway.
Case Studies
Several case studies highlight the efficacy of similar compounds derived from the benzo[d][1,3]dioxole structure:
- Study on Antitumor Activity : A recent study synthesized various benzo[d][1,3]dioxole derivatives and evaluated their cytotoxicity against HepG2 and HCT116 cell lines. The results showed that some derivatives had IC50 values significantly lower than doxorubicin, suggesting enhanced potency and selectivity for cancer cells without significant toxicity to normal cells .
Q & A
Q. What are the typical synthetic pathways for this compound, and what critical reagents or conditions are required?
The synthesis involves multi-step reactions, often starting with coupling the benzo[d][1,3]dioxole moiety to the piperazine core. Key steps include:
- Amide bond formation : Using coupling agents like EDCI/HOBt or carbodiimides in polar aprotic solvents (e.g., dimethylformamide) .
- Piperazine functionalization : Alkylation or acylation reactions under inert atmospheres, with temperature control (e.g., 0–60°C) to minimize side products .
- Thioether incorporation : Reactions with methylthiophenyl groups require catalysts like piperidine or triethylamine .
Monitoring : Thin-layer chromatography (TLC) or HPLC at each stage ensures intermediate purity (>95%) .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : 1H/13C NMR to verify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole), methylthio groups (δ 2.5 ppm), and piperazine carbons .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~510) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs suggest potential interactions with:
| Target Class | Rationale | Evidence Source |
|---|---|---|
| Dopamine receptors | Piperazine derivatives often modulate D2/D3 subtypes . | |
| Serotonin transporters | Benzo[d][1,3]dioxole groups enhance CNS penetration . | |
| Kinases | Acetamide-thioether motifs may inhibit tyrosine kinases . |
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across assays)?
- Method validation : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability .
- Structural analogs comparison : Test derivatives with modified methylthio or piperazine groups to isolate activity contributors (see Table 1) .
- Computational docking : Use molecular dynamics simulations to predict binding affinities against proposed targets .
Q. Table 1: Activity Trends in Structural Analogs
| Modification Site | Biological Activity Change | Reference |
|---|---|---|
| Methylthio → Methoxy | Reduced kinase inhibition, enhanced CNS uptake | |
| Piperazine → Piperidine | Lower dopamine receptor affinity |
Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce carbocation side reactions .
- Catalyst screening : Test bases like DBU or K2CO3 for improved regioselectivity in piperazine alkylation .
- DoE (Design of Experiments) : Vary temperature (40–80°C) and stoichiometry (1:1 to 1:1.2) to identify optimal conditions .
Q. How can researchers validate the compound’s metabolic stability in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Isotope labeling : Use 14C-labeled acetamide groups to track metabolite formation .
- Structural stability tests : Expose the compound to pH gradients (1–10) and analyze degradation products .
Data Contradiction Analysis
Q. How should conflicting data about the compound’s solubility be addressed?
- Solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid with sonication .
- Salt formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility (>2 mg/mL) .
- Co-solvent systems : Use PEG-400 or cyclodextrins for in vivo formulations .
Q. What methodologies confirm target engagement in cellular models?
- Competitive binding assays : Use radiolabeled ligands (e.g., [3H]spiperone for dopamine receptors) .
- Knockout/knockdown models : CRISPR-Cas9-edited cell lines to assess dependency on hypothesized targets .
- Western blotting : Measure downstream phosphorylation (e.g., ERK for kinase activity) .
Key Considerations for Experimental Design
- Purity thresholds : Ensure >98% purity (via HPLC) to avoid off-target effects in biological assays .
- Stability profiling : Store the compound under argon at –20°C to prevent thioether oxidation .
- Ethical compliance : Adhere to OECD guidelines for in vivo toxicity testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
